替莫卡普利

描述

科学研究应用

作用机制

化学反应分析

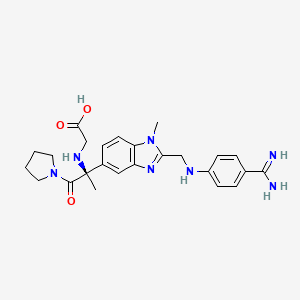

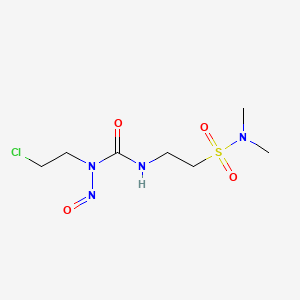

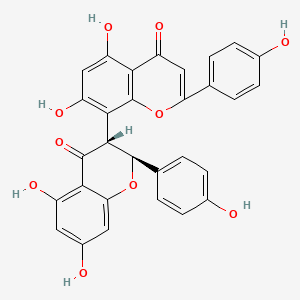

替莫卡普利在胃肠道中水解,形成其活性代谢物替莫卡普利拉特 . 主要反应涉及替莫卡普利中酯基转化为替莫卡普利拉特中的羧酸基团。 这种反应由体内酯酶催化 . 该反应的主要产物是替莫卡普利拉特,它是该药物的活性形式 .

相似化合物的比较

准备方法

替莫卡普利的合成涉及噻嗪环结构的形成。具体的合成路线和反应条件在公共领域中不容易获得。 已知替莫卡普利是作为前药合成的,然后在体内转化为其活性形式替莫卡普利拉特 .

属性

IUPAC Name |

2-[(2S,6R)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5S2/c1-2-30-23(29)17(11-10-16-7-4-3-5-8-16)24-18-15-32-20(19-9-6-12-31-19)13-25(22(18)28)14-21(26)27/h3-9,12,17-18,20,24H,2,10-11,13-15H2,1H3,(H,26,27)/t17-,18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQOFIRCTOWDOW-BJLQDIEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CN(C2=O)CC(=O)O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CS[C@@H](CN(C2=O)CC(=O)O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048239 | |

| Record name | Temocapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL | |

| Record name | Temocapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08836 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

111902-57-9 | |

| Record name | Temocapril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111902-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Temocapril [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111902579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temocapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08836 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Temocapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEMOCAPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18IZ008EU6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

decomposes at 187 | |

| Record name | Temocapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08836 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Temocapril exert its antihypertensive effect?

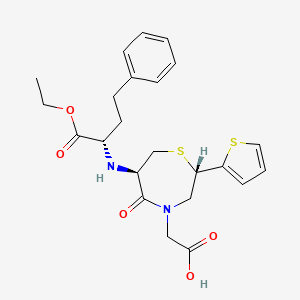

A1: Temocapril itself is a prodrug, meaning it is inactive until metabolized in the body. It is converted to its active metabolite, Temocaprilat, primarily in the liver. [] Temocaprilat acts as an angiotensin-converting enzyme (ACE) inhibitor. [] By inhibiting ACE, Temocaprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. [, ] This leads to vasodilation, reducing blood pressure. []

Q2: Does Temocapril impact the renin-angiotensin system beyond ACE inhibition?

A2: Interestingly, while Temocapril effectively lowers blood pressure in angiotensin I-infused rats, it fails to reduce renal angiotensin II levels. [] This suggests that alternative pathways for angiotensin II production might be active, highlighting the complexity of the renin-angiotensin system and potential limitations of ACE inhibitors in certain contexts.

Q3: Beyond blood pressure reduction, what other beneficial effects does Temocapril exhibit?

A3: Temocapril demonstrates several beneficial effects beyond its primary antihypertensive action:

- Endothelial Function Improvement: It improves endothelial function, likely through increased nitric oxide bioavailability and reduced oxidative stress. [, , ] This was observed in both hypertensive patients [] and those with arteriosclerosis obliterans. []

- Insulin Resistance Improvement: Temocapril has been shown to improve insulin resistance in diabetic mice. [] This effect is attributed to enhanced glucose uptake in skeletal muscle, mediated by the bradykinin-nitric oxide system and GLUT4 translocation. []

- Renal Protection: Studies show that Temocapril reduces microalbuminuria in hypertensive patients, suggesting a protective effect on the kidneys. [, , ] It also improves renal function in patients with benign nephrosclerosis. []

- Anti-hypertrophic Effects: Temocapril can prevent and potentially reverse cardiac hypertrophy, a thickening of the heart muscle often associated with hypertension. [, , ]

- Neuroprotective Potential: In vitro studies suggest that Temocapril might protect motor neurons from glutamate-induced toxicity, possibly by inhibiting cyclooxygenase-II upregulation. []

Q4: How is Temocapril metabolized and eliminated from the body?

A4: Temocapril is primarily metabolized to its active form, Temocaprilat, by carboxylesterases in the liver. [, , ] Unlike many other ACE inhibitors, Temocaprilat is excreted via both renal and biliary pathways. [] This dual excretion route makes it a suitable option for patients with renal impairment, as its elimination is less dependent on kidney function. [, ]

Q5: What factors influence the absorption of Temocapril?

A5: Research using rat intestines indicates that Temocapril absorption is enhanced at a lower luminal pH, suggesting better absorption in the proximal intestine after meals. [] In vitro studies using Caco-2 cells, a model for intestinal absorption, revealed that Temocapril is primarily absorbed by passive diffusion, particularly at low apical pH. []

Q6: Do age or renal function impact Temocapril pharmacokinetics?

A6: Studies in hypertensive patients show that while age has a limited impact on Temocapril pharmacokinetics, slight increases in area under the curve (AUC) and half-life of Temocaprilat are observed in elderly patients. [] Similarly, renal impairment leads to a modest increase in Temocaprilat AUC and half-life, highlighting the importance of dose adjustments in specific patient populations. []

Q7: Are there differences in accumulation between Temocapril and other ACE inhibitors in elderly patients?

A7: Yes, due to differences in elimination pathways, Temocapril exhibits less accumulation compared to enalapril in elderly patients. [] This difference is attributed to Temocaprilat's dual excretion route (renal and biliary), making it potentially more favorable in patients with age-related decline in renal function.

Q8: Is Temocapril transported by the same mechanism as other ACE inhibitors?

A9: Notably, Temocaprilat, the active form of Temocapril, utilizes the canalicular multispecific organic anion transporter (cMOAT) for biliary excretion, a characteristic not shared by all ACE inhibitors. [, ] For instance, trandolaprilat, the active metabolite of trandolapril, does not interact with cMOAT, indicating distinct excretion mechanisms for different ACE inhibitors. []

Q9: Are there any safety concerns regarding Temocapril use?

A10: While generally well-tolerated, Temocapril, like other ACE inhibitors, might cause side effects such as hypotension, cough, and angioedema, although their occurrence is relatively low. [, ] It is essential to consult the latest prescribing information and consider individual patient factors when prescribing Temocapril.

Q10: What are some ongoing research areas related to Temocapril?

A10: Research on Temocapril continues to explore its potential in various areas:

- Role of Matrix Metalloproteinases (MMPs): Studies suggest that Temocapril might inhibit MMP-2, which is involved in tissue remodeling during peritoneal injury in dialysis patients. [] This finding indicates a potential therapeutic application in preventing peritoneal damage.

- Impact on Arterial Stiffness: Research in normotensive elderly subjects demonstrated that Temocapril could reduce carotid arterial stiffness, suggesting a potential role in preventing age-related vascular changes. []

- Genetic Influences on Treatment Response: Studies like the ATTEST trial are investigating how genetic variations might influence the response to Temocapril treatment, aiming to personalize therapy based on individual genetic profiles. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Amino-1,3-dimethyl-5-[2-(pyridin-2-yl)quinoline-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1682918.png)

![9-acetyl-6,9,11-trihydroxy-7-[[5-hydroxy-2-(2-hydroxypropyl)-4,10-dimethyl-4,5,6,6a,7,8,10,10a-octahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1682927.png)